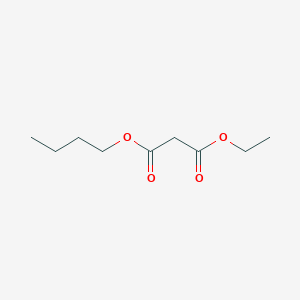

Butyl ethyl malonate

Description

Historical Context and Evolution of Malonate Ester Chemistry

The journey of malonate ester chemistry began with the discovery of malonic acid, first prepared in 1858 by French chemist Victor Dessaignes through the oxidation of malic acid. byjus.comwikipedia.orgatamanchemicals.com The name itself is derived from the Greek word "malon," meaning apple. byjus.comwikipedia.orgatamanchemicals.com The true synthetic potential of this dicarboxylic acid was unlocked with the development of the malonic ester synthesis. This classic reaction allows for the conversion of diethyl malonate, or other malonic esters, into substituted acetic acids. wikipedia.org

The core of the malonic ester synthesis involves the alkylation of the carbon atom situated between the two carbonyl groups. wikipedia.orgmasterorganicchemistry.com This central carbon is particularly acidic and can be easily deprotonated by a base to form a stable enolate. This enolate then acts as a nucleophile, attacking an alkyl halide to form a new carbon-carbon bond. masterorganicchemistry.comopenochem.org Subsequent hydrolysis and decarboxylation of the resulting dialkyl malonate yield a carboxylic acid. masterorganicchemistry.com

A pivotal moment in the history of malonate esters was their application in the synthesis of barbiturates, a class of central nervous system depressants. libretexts.orgmdpi.com In 1879, French chemist Édouard Grimaux synthesized barbituric acid from malonic acid and urea. wikipedia.org Later, the use of diethyl malonate in this condensation reaction became standard, leading to the production of various barbiturate drugs like barbital and phenobarbital in the early 20th century. libretexts.orgmdpi.comwikipedia.org This application cemented the importance of malonate esters in medicinal chemistry. libretexts.org

Over the years, the field has evolved significantly. Chemists developed methods for sequential alkylations, allowing for the introduction of two different alkyl groups. wikipedia.orgmasterorganicchemistry.com Furthermore, intramolecular versions of the reaction, like the Perkin alicyclic synthesis, enabled the formation of cyclic compounds. wikipedia.org The 20th century saw further advancements, including the development of palladium-catalyzed reactions of allylic malonates, which expanded the synthetic utility of these compounds beyond classical alkylation reactions. nih.gov

Significance of Butyl Ethyl Malonate as a Key Synthetic Building Block

This compound is an asymmetrical diester, meaning it has two different alcohol-derived groups (a butyl group and an ethyl group) attached to the malonic acid backbone. This structural feature is crucial as it allows for selective reactions, making it a valuable intermediate in multi-step syntheses. a2bchem.com The presence of two ester functionalities and an active methylene group allows it to participate in a variety of chemical transformations including nucleophilic substitution, condensation, and cyclization reactions. a2bchem.com

The primary use of this compound is as an intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical and agrochemical industries. a2bchem.comontosight.ai For instance, malonate esters are fundamental in creating a wide range of drug molecules. The synthesis of butalbital, a barbiturate derivative, can utilize a substituted malonate as a key precursor. One patented method describes the synthesis of 2-isobutyl-2-allyl diethyl malonate, which then reacts with urea to form the final drug. google.com Similarly, n-butyl diethyl malonate is a key intermediate for the anti-inflammatory drug Phenylbutazone. google.compatsnap.com

The reactivity of the central carbon atom remains the cornerstone of its utility. This allows for the strategic introduction of various alkyl or aryl groups, effectively using the malonate as a −CH2COOH synthon. wikipedia.org This capability is essential for building the carbon skeleton of target molecules with precision.

Scope and Research Trajectories in Contemporary Chemical Science

Modern chemical research continues to find new and innovative uses for malonate esters, including this compound. A significant area of focus is asymmetric synthesis, which is critical for producing enantiomerically pure compounds, a vital consideration in the pharmaceutical industry. patsnap.com Recent studies have explored enantioselective Michael additions and other asymmetric reactions using malonate esters as nucleophiles, often employing chiral catalysts to control the stereochemistry of the product. researchgate.netpnas.orgias.ac.in

For example, research has demonstrated the asymmetric hydrogenation of β-aryl alkylidene malonate esters using chiral iridium catalysts, achieving high enantioselectivities. acs.org This provides an efficient route to chiral malonate esters, which are important building blocks for bioactive molecules. acs.org Other studies have focused on the enantioselective α-alkylation of malonate derivatives using phase-transfer catalysis to create chiral molecules containing a quaternary carbon center. researchgate.netfrontiersin.org

Beyond pharmaceuticals, malonate esters are finding applications in other fields. They have been investigated as antioxidants for diesel fuel and as precursors in the flavor and fragrance industry. patsnap.comchemimpex.com The versatility of malonate chemistry, refined over more than a century, ensures that compounds like this compound will remain relevant and valuable tools for synthetic chemists exploring new frontiers in medicine, materials, and beyond. patsnap.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16O4 | ontosight.ainih.gov |

| Molecular Weight | 188.22 g/mol | nih.gov |

| Boiling Point | 222.0 °C @ 760.00 mm Hg | nih.gov |

| IUPAC Name | 3-O-butyl 1-O-ethyl propanedioate | nih.gov |

| SMILES | CCCCOC(=O)CC(=O)OCC | nih.gov |

Table 2: Related Malonate Ester Compounds in Synthesis

| Compound Name | Application/Significance |

| Diethyl Malonate | The most common malonic ester, widely used in classic malonic ester synthesis and for producing barbiturates. wikipedia.orgbritannica.com |

| Dimethyl Malonate | Used industrially for the production of malonic acid via hydrolysis. wikipedia.org |

| tert-Butyl ethyl malonate | A versatile intermediate with differential reactivity of its ester groups, used in organic synthesis. a2bchem.comorgsyn.org |

| Di-tert-butyl malonate | Used in the synthesis of ketones. acs.org |

| 2-isobutyl-2-allyl diethyl malonate | An intermediate in the synthesis of the drug butalbital. google.com |

Propriétés

IUPAC Name |

3-O-butyl 1-O-ethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-5-6-13-9(11)7-8(10)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVVZSPWQJWRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169649 | |

| Record name | Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

222.00 °C. @ 760.00 mm Hg | |

| Record name | Butyl ethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.048-1.054 | |

| Record name | Butyl ethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/464/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17373-84-1 | |

| Record name | 1-Butyl 3-ethyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17373-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl ethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL ETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4AGC486TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl ethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Investigations of Butyl Ethyl Malonate Transformations

Enolate Chemistry and Carbon-Carbon Bond Formation

The presence of two carbonyl groups in butyl ethyl malonate significantly influences the acidity of the α-hydrogens, making them susceptible to deprotonation and subsequent reactions. libretexts.org This reactivity is central to the formation of new carbon-carbon bonds.

Detailed Carbanion Formation and Stabilization Studies

The carbon atom situated between the two carbonyl groups in this compound is flanked by electron-withdrawing ester functionalities. This structural arrangement renders the α-hydrogens acidic, with a pKa value comparable to that of diethyl malonate, which is approximately 13. pressbooks.pub The use of a suitable base, such as sodium ethoxide, facilitates the removal of one of these protons, leading to the formation of a resonance-stabilized carbanion, also known as an enolate. libretexts.orgsciencemadness.orglibretexts.org

The stability of this carbanion is a key factor in its formation. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, as depicted in the resonance structures below. siue.edu This delocalization effectively disperses the negative charge, making the conjugate base more stable and, consequently, the parent malonic ester more acidic. The electron-withdrawing nature of the carbonyl groups is paramount for this stabilization. siue.edu

Resonance structures of the enolate of a malonic ester.

Nucleophilic Attack Mechanisms (e.g., SN2 pathways)

The enolate generated from this compound is a potent carbon-centered nucleophile. sciencemadness.orguomustansiriyah.edu.iq This nucleophilicity allows it to participate in a variety of reactions, most notably the alkylation with alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. sciencemadness.orglibretexts.orgntu.ac.uk

In this process, the nucleophilic carbanion attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. sciencemadness.orguomustansiriyah.edu.iq The success of this alkylation is dependent on the nature of the alkyl halide. Primary alkyl halides are the most suitable substrates, providing the highest yields. Secondary alkyl halides result in lower yields, and tertiary alkyl halides are generally not effective due to competing elimination reactions. uomustansiriyah.edu.iq

For instance, the reaction of the enolate of this compound with n-butyl bromide would proceed as follows:

Enolate Formation: this compound is treated with a base like sodium ethoxide to form the corresponding enolate. google.com

Nucleophilic Attack: The enolate then attacks the n-butyl bromide in an SN2 fashion, leading to the formation of butyl ethyl n-butylmalonate. sciencemadness.orgorgsyn.org

This sequence of reactions is a cornerstone of the malonic ester synthesis, a powerful method for the preparation of substituted carboxylic acids. libretexts.orgmasterorganicchemistry.com

Ester Hydrolysis Mechanisms

The ester groups of this compound can be hydrolyzed to carboxylic acids under both acidic and basic conditions. The asymmetric nature of this compound introduces the possibility of selective hydrolysis.

Selective Monohydrolysis of Diesters

The selective hydrolysis of one ester group in a malonic diester to yield a malonic acid half-ester is a synthetically valuable transformation. amelica.org For an unsymmetrical diester like this compound, selective hydrolysis can, in principle, yield either the butyl or the ethyl half-ester.

Achieving high selectivity in the monohydrolysis of malonic esters can be challenging. However, methods have been developed for the selective monohydrolysis of symmetric dialkyl malonates, often using a limited amount of base at low temperatures. researchgate.net For example, the use of aqueous potassium hydroxide with a co-solvent like THF or acetonitrile at 0°C has proven effective for the monohydrolysis of various dialkyl malonates. researchgate.net The selectivity in these reactions is thought to be influenced by the hydrophobicity of the ester groups. researchgate.net

Enzymatic methods, utilizing enzymes such as pig liver esterase (PLE), can also achieve highly selective and asymmetric hydrolysis of prochiral diesters. tandfonline.comwikipedia.org While not specifically detailed for this compound in the provided context, these enzymatic approaches offer a powerful tool for the enantioselective synthesis of chiral malonic acid half-esters. tandfonline.comwikipedia.org

Base-Mediated Hydrolysis Pathways

The hydrolysis of esters under basic conditions, often referred to as saponification, is a well-established reaction. chemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. orgoreview.com

The tetrahedral intermediate then collapses, expelling the alkoxide as a leaving group. In the case of this compound, the leaving group would be either butoxide or ethoxide, depending on which ester group is attacked. The resulting carboxylic acid is then deprotonated by the strongly basic alkoxide or hydroxide present in the reaction mixture, forming a carboxylate salt. chemistrysteps.com This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Collapse of Intermediate: The intermediate collapses, eliminating the alkoxide (e.g., ethoxide).

Proton Transfer: The newly formed carboxylic acid is deprotonated by a base to form the carboxylate.

To obtain the free carboxylic acid, a final acidification step is required.

Acid-Catalyzed Hydrolysis Mechanisms

Ester hydrolysis can also be catalyzed by acid. This reaction is the reverse of Fischer esterification and is an equilibrium process. chemistrysteps.comorgoreview.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. orgoreview.com

The key steps in the acid-catalyzed hydrolysis of one of the ester groups of this compound are:

Protonation: The carbonyl oxygen is protonated by an acid catalyst.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Alcohol: The protonated hydroxyl group (now a good leaving group, H₂O) is not the leaving group; instead, the alcohol (e.g., ethanol) is eliminated after another proton transfer.

Deprotonation: The protonated carbonyl of the carboxylic acid loses a proton to regenerate the acid catalyst.

To drive the equilibrium towards the products (carboxylic acid and alcohol), an excess of water is typically used. orgoreview.com For esters with tertiary alkyl groups, the mechanism can shift towards an SN1 pathway involving cleavage of the alkyl-oxygen bond due to the stability of the resulting tertiary carbocation. chemistrysteps.com However, for the primary butyl and ethyl groups in this compound, the acyl-oxygen cleavage mechanism described above is expected to be the dominant pathway.

Decarboxylation Pathways of Malonate Derivatives

The decarboxylation of malonic acid derivatives, including unsymmetrical esters like this compound, is a fundamental process often employed in organic synthesis, most notably in the malonic ester synthesis. wikipedia.orgjove.com This reaction allows for the conversion of an alkylated malonate into a substituted carboxylic acid. wikipedia.orglibretexts.org

The thermal decarboxylation of a malonic acid derivative, such as the dicarboxylic acid derived from the hydrolysis of this compound, proceeds through a characteristic cyclic transition state. jove.com The process is initiated by heating, which provides the necessary activation energy. scirp.org

The generally accepted mechanism involves the following steps:

Enol Formation via a Cyclic Intermediate: The β-dicarboxylic acid undergoes an intramolecular electronic rearrangement to form a six-membered cyclic transition state. jove.com This is followed by a carbon-carbon bond cleavage, which liberates carbon dioxide (CO₂) and produces an enol intermediate. jove.com

Tautomerization: The enol intermediate rapidly tautomerizes to the more stable carboxylic acid product. jove.commasterorganicchemistry.com

The decarboxylation is typically carried out at elevated temperatures, often in the range of up to 200°C. scirp.org Various solvents such as xylene, dioxane, and pyridine can be used, although solvent-free and catalyst-free microwave-assisted methods have also been developed to accelerate the reaction and improve efficiency. scirp.org

For asymmetrically substituted malonic acids, the regioselectivity of decarboxylation can be a point of interest, though often the primary goal is the formation of the monosubstituted acetic acid derivative.

Table 1: Key Steps in Thermally Induced Decarboxylation of Malonic Acid Derivatives

| Step | Description | Intermediate/Product |

| 1 | Formation of a cyclic six-membered transition state. | Cyclic Intermediate |

| 2 | Cleavage of a C-C bond with the release of CO₂. | Enol |

| 3 | Tautomerization of the enol. | Substituted Carboxylic Acid |

This table outlines the generally accepted sequence of events during the thermal decarboxylation of a malonic acid derivative.

Decarboxylation is a critical step in the malonic ester synthesis, a powerful method for converting alkyl halides into carboxylic acids with a two-carbon chain extension. wikipedia.orglibretexts.org In the context of this compound, the synthesis would proceed as follows:

Enolate Formation: The active methylene group of this compound is deprotonated by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. jove.comorganicchemistrytutor.com

Alkylation: The nucleophilic enolate undergoes an SN2 reaction with an alkyl halide, leading to an alkylated this compound. wikipedia.orgorganicchemistrytutor.com This step can be repeated to introduce a second alkyl group. wikipedia.org

Hydrolysis (Saponification): The diester is hydrolyzed, usually under acidic or basic conditions, to the corresponding substituted malonic acid. jove.comlibretexts.org

Decarboxylation: Upon heating, the substituted malonic acid undergoes decarboxylation, as described in the previous section, to yield the final carboxylic acid product. organicchemistrytutor.comyoutube.com

Mechanism of Thermally Induced Decarboxylation

Other Significant Reaction Mechanisms

Beyond decarboxylation, the unique structural features of this compound, particularly its active methylene group, enable its participation in other important reaction mechanisms.

The methylene group flanked by two carbonyl groups in this compound is highly acidic, making it a potent nucleophile in its enolate form. This reactivity is harnessed in various condensation reactions, most notably the Knoevenagel condensation. pearson.comdcu.ie

The Knoevenagel condensation involves the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone in the presence of a basic catalyst, often a secondary amine like piperidine. pearson.comnih.gov The mechanism generally proceeds as follows:

Enolate Formation: The basic catalyst deprotonates the active methylene group of the malonate to form an enolate.

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. rsc.org

Dehydration: The resulting aldol-type adduct undergoes dehydration to form a new carbon-carbon double bond, yielding an α,β-unsaturated product. rsc.org

The Doebner modification of the Knoevenagel condensation allows for the reaction to occur with compounds containing carboxylic acid groups and often involves pyridine-induced decarboxylation. organic-chemistry.org The reactivity of the active methylene compound can be influenced by its substituents, with an observed reactivity order of ethyl cyanoacetate > malononitrile > diethyl malonate > acetylacetone in some systems. rsc.org

While the active methylene group typically renders malonates as nucleophiles, they can be transformed into electrophilic species that participate in cycloaddition reactions. For instance, malonic acid derivatives can be involved in [3+2] cycloaddition reactions to form five-membered rings.

One such example is the DBU/NBS-mediated one-pot three-component cycloaddition of malonic acid derivatives, nitrosoarenes, and alkenes to synthesize isoxazolidines. organic-chemistry.orgresearchgate.netacs.org The proposed mechanism involves:

Formation of a Bromomalonate: N-Bromosuccinimide (NBS) mediates the formation of a bromomalonic acid derivative from the starting malonate. organic-chemistry.orgacs.org

Nitrone Intermediate Synthesis: 1,8-Diazabicycloundec-7-ene (DBU) promotes the reaction of the bromomalonate with a nitrosoarene to form a nitrone intermediate. organic-chemistry.orgresearchgate.net

[3+2] Cycloaddition: The nitrone intermediate then undergoes a [3+2] cycloaddition reaction with an alkene to yield the highly functionalized isoxazolidine product. organic-chemistry.org

Similar cycloadditions can be catalyzed by other reagents, such as copper(II) acetate, which also proceeds through the formation of a nitrone intermediate. researchgate.net Furthermore, iodocyclization reactions of alkenylated malonates can be achieved in the presence of reagents like iodine and titanium alkoxides, proceeding via a titanium enolate. tcichemicals.com

Applications of Butyl Ethyl Malonate in Contemporary Organic Synthesis

Construction of Complex Organic Molecules

The reactivity of the central carbon atom in malonic esters like butyl ethyl malonate makes them ideal starting materials for the construction of intricate molecular architectures. This reactivity is harnessed in both the synthesis of specialized chemical compounds and in complex one-pot reactions.

Synthesis of Fine Chemicals and Specialty Compounds

Malonic ester synthesis is a foundational method for the formation of carbon-carbon bonds, allowing for the creation of substituted carboxylic acids and other complex structures. masterorganicchemistry.comwikipedia.org The process typically involves the deprotonation of the α-carbon with a base, followed by alkylation with an alkyl halide. masterorganicchemistry.comwikipedia.org This versatility makes malonate esters, including this compound, valuable in producing a range of fine and specialty chemicals.

For instance, tert-butyl ethyl malonate has been utilized in the preparation of polar ester-functionalized aliphatic polysulfones. fishersci.caresearchgate.net These polymers represent a class of specialty materials with tailored properties. The synthesis involves the polyaddition of vinyl sulfone and tert-butyl ethyl malonate in the presence of a base. researchgate.net

The general applicability of malonate derivatives is further highlighted by their use in synthesizing various organic compounds. Diethyl butylmalonate, a closely related compound, serves as an intermediate in the production of dyes, fragrances, and pesticides. guidechem.com It is also a precursor for heterocyclic compounds such as 3-butyl-4-hydroxy-2-quinolinone.

Utility in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. googleapis.com Dialkyl malonates are frequently employed as key components in these reactions.

A notable example is a three-component reaction involving an aldehyde, an alkyl acrylate, and a dialkyl malonate, catalyzed by ethyl diphenylphosphine. This reaction proceeds through a Morita-Baylis-Hillman reaction followed by a Michael addition of the malonate to yield highly functionalized molecules with hydroxyl and ester groups. arizona.edu While this study used various dialkyl malonates, the principle is applicable to this compound.

Furthermore, a patent describes a process involving tert-butyl ethyl malonate in a reaction with N-chlorosuccinimide and magnesium perchlorate, showcasing its utility in generating reactive intermediates for further synthesis. googleapis.com Another patent application mentions a one-pot, two-step multicomponent process utilizing this compound in the development of novel bromodomain inhibitors. arizona.edugoogleapis.com

Role as an Intermediate in Pharmaceutical and Agrochemical Development

The structural motifs accessible through this compound chemistry are prevalent in many biologically active molecules, making it a key intermediate in the pharmaceutical and agrochemical industries. a2bchem.comontosight.ai

Synthesis of Bioactive Compounds and Drug Precursors

This compound and its derivatives are instrumental in the synthesis of a wide range of bioactive compounds and drug precursors. a2bchem.comontosight.ai Diethyl butylmalonate, for example, is a known intermediate in the synthesis of the anti-inflammatory drug phenylbutazone. zehaochem.comgoogle.com

The versatility of these malonates extends to the synthesis of complex natural products and other pharmacologically relevant scaffolds. For instance, di-tert-butyl malonate, a related compound, was a key starting material in the total synthesis of (±)-actinophyllic acid, an indole alkaloid with a unique ring system that acts as an inhibitor of carboxypeptidase U. google.com Another study details the synthesis of t-butyl 3-alkyloxindole-3-carboxylates, which are important precursors for bioactive compounds, from di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonates. researchgate.net

A patent application also highlights the use of tert-butyl ethyl malonate in a regioselective nucleophilic substitution reaction to create a diester intermediate, which is then cyclized to form a dihydroxypyridopyridazine derivative. This core structure is a scaffold for developing HPK1 inhibitors for cancer treatment.

Derivatization to Barbituric Acids and Hypnotics

A classic and significant application of malonic esters is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. wikipedia.org The general synthesis involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base like sodium ethoxide. google.com

Specifically, the synthesis of butalbital, a barbiturate used to treat pain and headache, can be achieved using derivatives of this compound. One patented method describes the synthesis of 2-isobutyl-2-allyl diethyl malonate from 2-allyl diethyl malonate and isobutyl bromide, which is then reacted with urea to form butalbital. google.comvulcanchem.com Another patent highlights the use of t-butyl ethyl 2-allylmalonate as a precursor in butalbital synthesis, involving a double alkylation followed by cyclization with urea. google.com

The synthesis of other barbiturates also relies on appropriately substituted malonates. For example, 5-butylbarbituric acid is synthesized from diethyl n-butylmalonate and urea. google.com Similarly, a patent for the preparation of 5-ethyl-5-(1-methylbutyl)malonylurea (a component of some sedative-hypnotics) utilizes ethyl-(1-methylbutyl) diethyl malonate as the key intermediate for condensation with urea. researchgate.net

Application in Peptide Deformylase Inhibitor Synthesis

Peptide deformylase (PDF) is an essential enzyme in bacteria, making it an attractive target for the development of novel antibacterial agents. google.comresearchgate.net Malonate derivatives have proven to be crucial intermediates in the synthesis of potent PDF inhibitors.

Research has shown that diethyl 2-n-butylmalonate is used as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives. ontosight.ai These derivatives are effective peptide deformylase inhibitors, showing promise in combating drug-resistant bacteria. ontosight.ai The synthesis involves creating a substituted malonate which is then elaborated into the final inhibitor structure. While these examples specifically mention diethyl butylmalonate, the underlying chemical principles are directly applicable to this compound for creating structural diversity in inhibitor candidates. A practical synthesis of the PDF inhibitor LBM415 also highlights the use of malonate derivatives to construct key chiral intermediates. google.com

Polymer Chemistry and Material Science Applications

Preparation of Ester-Functionalized Polysulfones

A significant application of this compound, specifically its tert-butyl isomer, is in the synthesis of advanced polymers. Research has demonstrated the use of tert-butyl ethyl malonate as a key monomer in the preparation of polar ester-functionalized aliphatic polysulfones. acs.orgthermofisher.krfishersci.ptlookchem.com These polymers represent a promising class of materials for applications that may include piezoelectrics, pyroelectrics, and ferroelectrics. acs.org

The synthesis involves a polyaddition reaction of tert-butyl ethyl malonate with vinyl sulfone. acs.org This reaction is typically carried out in a solvent like 1,1,1-trichloroethane and is initiated by an amidine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), with a catalytic amount of water. acs.org The process is characterized as a spontaneous, exothermic polyaddition that results in a rapid increase in the viscosity of the reaction mixture. acs.org

A crucial subsequent step is the selective removal of the tert-butyl group, a process known as decarbo-tert-butoxylation. acs.org This is achieved by treating the diester polymer with trifluoroacetic acid, followed by treatment with copper(I) oxide. acs.org This transformation yields a soluble, polar polysulfone that can be cast into homogeneous films. acs.org The resulting ester-functionalized aliphatic polysulfone exhibits remarkable thermal stability, showing a degradation temperature approximately 100 °C higher than previously developed polysulfones. acs.org The properties of the synthesized polymers are typically confirmed through various analytical techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopies, elemental analysis, and gel permeation chromatography (GPC). acs.org

Table 1: Synthesis of Ester-Functionalized Polysulfone via Polyaddition

| Parameter | Details | Source |

|---|---|---|

| Monomer 1 | tert-Butyl Ethyl Malonate | acs.org |

| Monomer 2 | Vinyl Sulfone | acs.org |

| Solvent | 1,1,1-Trichloroethane | acs.org |

| Base Catalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | acs.org |

| Reaction Type | Exothermic Polyaddition | acs.org |

| Post-Polymerization Step | Decarbo-tert-butoxylation with Trifluoroacetic Acid | acs.org |

Contributions to Stereoselective Synthesis

Formation of Chiral Quaternary Carbon Centers

The construction of chiral quaternary carbon centers—carbon atoms bonded to four other distinct carbon groups—is a formidable challenge in organic synthesis. Malonate derivatives are valuable precursors for this purpose. The differential reactivity of the two ester groups in an unsymmetrical malonate like this compound is a key feature exploited in stereoselective synthesis.

Research into the creation of chiral carbon centers has utilized malonates bearing a bulky tert-butyl ester group, which is known to be essential for achieving high enantioselectivity in certain reactions. nih.gov In one highly effective methodology, researchers developed an enantioselective phase-transfer catalysis (PTC) system for the α-alkylation of malonates. nih.govfrontiersin.orgresearchgate.net While the specific substrate was 2,2-diphenylethyl tert-butyl α-methylmalonate, the principle relies on the steric and electronic properties of the tert-butyl ester. Using a binaphthyl-modified chiral quaternary ammonium salt as the phase-transfer catalyst, this method successfully produced α-methyl-α-alkylmalonates, which are versatile chiral building blocks containing a quaternary carbon center. nih.govfrontiersin.orgresearchgate.net This approach achieved high chemical yields of up to 99% and excellent enantioselectivities, with up to 98% enantiomeric excess (ee). nih.govfrontiersin.orgresearchgate.net The resulting products can be selectively hydrolyzed to furnish chiral malonic monoacids, further enhancing their utility as synthetic intermediates. frontiersin.orgresearchgate.net

However, the success of using tert-butyl malonate esters is highly dependent on the specific reaction conditions and substrates. In a different study focused on the direct assembly of vicinal all-carbon quaternary stereocenters via C(sp³)–C(sp³) bond formation, ethyl tert-butyl malonate was employed as a nucleophile. chinesechemsoc.orgchinesechemsoc.org Under the investigated phase-transfer catalytic conditions, the reaction did not yield the desired adduct; instead, it predominantly resulted in a protonated by-product. chinesechemsoc.orgchinesechemsoc.org This finding underscores the nuanced reactivity of malonate esters and the importance of optimizing the catalyst, substrate, and reaction environment for each specific transformation.

Further demonstrating the utility of the tert-butyl malonate framework, related studies have shown the enantioselective fluorination of methyl tert-butyl malonate esters to construct fluorinated quaternary stereogenic centers using a zinc-based catalyst, achieving high asymmetric induction. nih.gov

Table 2: Enantioselective PTC α-Alkylation for Chiral Quaternary Carbon Formation

| Feature | Description | Source |

|---|---|---|

| Synthetic Goal | Asymmetric synthesis of chiral α,α-dialkylmalonates | frontiersin.org |

| Key Structure | Chiral quaternary carbon center | nih.govfrontiersin.orgresearchgate.net |

| Methodology | Enantioselective Phase-Transfer Catalysis (PTC) | nih.govfrontiersin.orgresearchgate.net |

| Substrate Class | Malonates with a tert-butyl ester group | nih.govfrontiersin.org |

| Catalyst Type | Binaphthyl-modified chiral quaternary ammonium salt | frontiersin.org |

| Achieved Yield | Up to 99% | nih.govfrontiersin.orgresearchgate.net |

| Achieved Enantioselectivity | Up to 98% ee | nih.govfrontiersin.orgresearchgate.net |

Advanced Spectroscopic and Computational Characterization of Butyl Ethyl Malonate

Spectrometric Methods for Structural Analysis

Advanced spectrometric techniques are indispensable for a definitive structural analysis of butyl ethyl malonate, revealing details about its molecular weight, fragmentation patterns, and three-dimensional structure in solution.

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic compounds like this compound through analysis of their fragmentation patterns. While a direct spectrum for this compound is not widely published, its fragmentation can be predicted based on the well-documented behavior of related malonic esters, such as diethyl malonate and diethyl butylmalonate. mdpi.comnist.gov The molecular ion (M+) peak for this compound (C9H16O4, molecular weight 188.22 g/mol ) may be of low intensity or absent altogether, which is a common feature for some aliphatic esters. mdpi.comnih.gov

The fragmentation process is typically dominated by cleavages characteristic of the ester functional groups and the aliphatic side chains. Key fragmentation pathways for malonic esters often involve the loss of alkoxy groups (•OCH2CH3 or •O(CH2)3CH3) and rearrangements. mdpi.comresearchgate.net For instance, the McLafferty rearrangement is a common pathway for esters containing gamma-hydrogens, which would be possible for the butyl group in BEM. researchgate.net

A study on 2-substituted diethyl malonate derivatives showed that fragmentation is highly sensitive to the substituents on the central carbon. mdpi.comresearchgate.net The loss of the entire malonate moiety can be a significant fragmentation pathway. mdpi.com In the case of diethyl butylmalonate, a related compound, characteristic fragments are observed that correspond to the loss of the butyl group and subsequent cleavages. nist.govnih.gov Based on these principles, a predicted fragmentation pattern for this compound is outlined below.

Table 1: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 143 | [M - OCH2CH3]+ | Loss of the ethoxy radical |

| 133 | [M - C4H9O]+ | Loss of the butoxy radical |

| 115 | [143 - C2H4]+ or [133 - H2O]+ | Loss of ethene from the ethyl ester portion or dehydration |

| 88 | [C4H8O2]+• | McLafferty rearrangement of the butyl ester group |

| 73 | [COOC2H5]+ | Cleavage yielding the ethoxycarbonyl cation |

| 57 | [C4H9]+ | Butyl cation |

| 45 | [OC2H5]+ | Ethoxy cation |

This table is predictive and based on fragmentation patterns of structurally similar malonic esters.

While standard 1H and 13C NMR are sufficient for confirming the basic structure of this compound, advanced NMR techniques are required to investigate its conformational preferences and dynamic behavior in solution. avantorsciences.comrsc.org The molecule's flexibility arises from the rotation around several single bonds, including the C-C bonds of the malonate backbone and the C-O bonds of the ester groups.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the spatial proximity of protons. This would allow for the differentiation between various conformational isomers by observing correlations between protons on the butyl group and the ethyl group, or between the ester groups and the central methylene protons.

Mass Spectrometry (MS) for Fragmentation Pathways and Derivative Characterization

Computational Chemistry and Molecular Modeling

Computational chemistry offers powerful predictive tools to complement experimental data, providing a molecular-level understanding of this compound's properties and reactivity.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model chemical reactions involving malonic esters. nih.govrsc.orgorganic-chemistry.org These studies can accurately predict the energetics of reaction pathways, the geometries of transition states, and the influence of substituents on reactivity. For instance, the malonic ester synthesis involves the deprotonation of the α-carbon, followed by alkylation. masterorganicchemistry.comlibretexts.org

DFT calculations can model the deprotonation step, revealing how the butyl and ethyl groups influence the acidity of the methylene protons. Furthermore, these calculations can map the potential energy surface for the subsequent SN2 reaction with an alkyl halide, identifying the transition state structure and calculating the activation energy barrier. masterorganicchemistry.com Studies on the decarboxylation of malonic ester derivatives have used DFT to compare different potential pathways, concluding that self-decarboxylation is often more energetically favorable than pathways mediated by other species. researchgate.net These computational approaches provide crucial mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

Table 2: Illustrative DFT Data for a Generic Malonic Ester Reaction Step

| Reaction Step | Species | Calculated Parameter | Illustrative Value (kcal/mol) |

|---|---|---|---|

| Deprotonation | Malonic Ester + Base | Reaction Enthalpy (ΔH) | -5.2 |

| Alkylation | Enolate + CH3I | Activation Energy (ΔEa) | +15.8 |

| Alkylation | Transition State | Imaginary Frequency | -350 cm⁻¹ |

Note: These values are illustrative for a generic malonic ester system and are meant to represent the type of data obtained from quantum mechanical calculations. researchgate.netrsc.org

Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a dynamic picture of how this compound behaves in a solvent environment. ugto.mx The choice of solvent can significantly impact reaction rates and equilibria by selectively stabilizing reactants, transition states, or products.

MD simulations can be used to study the solvation shell around this compound in various solvents, such as water, ethanol, or dimethylformamide. researchgate.netacs.org These simulations can reveal detailed information about hydrogen bonding between the solvent and the ester's carbonyl oxygens. In reactions involving the formation of an enolate intermediate, such as the first step of the malonic ester synthesis, the solvent's ability to stabilize this charged species is critical. MD simulations can quantify the solvent's structural and dynamic effects on the stability of the enolate and its counter-ion, offering an explanation for experimentally observed solvent-dependent reactivity. For example, simulations of diethyl malonate in aqueous solutions have been used to investigate hydrogen bond networks and their influence on the molecule's interactions. ugto.mxacs.org

Malonate and its derivatives are known inhibitors of several enzymes, often acting as mimics of natural substrates like succinate or phosphate. tandfonline.comresearchgate.netmedchemexpress.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein. nih.gov

Docking studies can be used to investigate this compound as a potential inhibitor for enzymes such as succinate dehydrogenase or dihydroorotate dehydrogenase. medchemexpress.comresearchgate.net In these simulations, the this compound molecule is placed into the enzyme's active site, and a scoring function is used to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds between the ester's carbonyl groups and amino acid residues (e.g., Arginine, Histidine) in the active site, as well as hydrophobic interactions involving the butyl and ethyl chains. researchgate.netmdpi.com Such studies are crucial in structure-based drug design for optimizing inhibitor potency and selectivity. researchgate.net

Table 3: Example of a Molecular Docking Study with a Malonate Derivative

| Target Enzyme | Ligand | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| P. falciparum Dihydroorotate Dehydrogenase | N-arylaminomethylene malonate | Arg135, His185 | -8.5 |

| Human Serine Racemase | Malonate | Ser84, Arg135 | -5.2 |

This table presents findings from docking studies on various malonate derivatives and related inhibitors to illustrate the methodology. tandfonline.comresearchgate.netnih.gov

Exploration of Novel Butyl Ethyl Malonate Derivatives and Analogs

Design and Synthesis Strategies for Modified Malonate Structures

The synthesis of butyl ethyl malonate derivatives primarily revolves around the reactivity of the central methylene group (the α-carbon), which is acidic due to the presence of two flanking carbonyl groups. This allows for the formation of a stable enolate ion, a potent nucleophile that is central to many synthetic strategies. libretexts.org

Classical Alkylation: The most common strategy is the malonic ester synthesis, which allows for the introduction of alkyl groups at the α-carbon. libretexts.org This process typically involves two main steps:

Enolate Formation: this compound is treated with a strong base, such as sodium ethoxide in ethanol, to deprotonate the α-carbon and form the corresponding enolate. libretexts.orgorgsyn.org

Nucleophilic Substitution: The resulting enolate ion then reacts with an alkyl halide (e.g., butyl bromide) in a nucleophilic substitution reaction (SN2) to form the α-substituted derivative. libretexts.orgorgsyn.org

This process can be repeated to introduce a second, different alkyl group, creating a disubstituted malonate. libretexts.org A notable challenge in dialkylation is steric hindrance; if one of the substituents is particularly bulky, the rate of the second alkylation can be significantly reduced, potentially leading to lower yields or favoring side reactions. google.com

Phase-Transfer Catalysis (PTC): To overcome some of the limitations of classical methods, phase-transfer catalysis offers an efficient alternative for alkylation. This technique is particularly useful for synthesizing chiral malonates. For instance, the α-alkylation of a malonate substrate using a chiral phase-transfer catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, can produce α-alkylmalonates with high chemical yields and excellent enantioselectivity (up to 98% ee). frontiersin.org This method operates under basic conditions (e.g., 50% KOH) in a biphasic system (e.g., toluene/water). frontiersin.org

Alternative Approaches: Other synthetic routes have also been explored. One method involves the carbonation of the product from the interaction of phenylsodium and sodium t-butylacetate, which can produce t-butylmalonic acid with a yield of over 45%. acs.org This acid can then be esterified to produce the desired malonate esters. Another approach involves the reaction of diethyl malonate with an aldehyde, like 2-butyl-5-chloro-4-formaldehyde-1,3-imidazole, in the presence of ammonium acetate to form more complex heterocyclic derivatives. heteroletters.org

| Strategy | Reagents | Key Features | Typical Yield | Reference |

|---|---|---|---|---|

| Classical Alkylation | Sodium Ethoxide, Alkyl Halide | Well-established method for mono- and di-alkylation. libretexts.orgorgsyn.org | 75-80% | google.com |

| Phase-Transfer Catalysis (PTC) | Chiral PTC Catalyst, KOH, Alkyl Halide | Enables asymmetric synthesis for chiral derivatives. frontiersin.org | Up to 99% | frontiersin.org |

| From Carboxylic Acid | Phenylsodium, Sodium t-butylacetate, CO2 | Builds the malonic acid backbone from an acetate precursor. acs.org | >45% (for acid) | acs.org |

Structure-Reactivity Relationship (SRR) Studies of this compound Analogs

The relationship between the structure of a malonate derivative and its chemical reactivity is a critical area of study, providing insights that guide synthetic planning.

Steric Effects: The size and branching of the ester groups and any α-substituents significantly influence reaction rates. In the alkylation of malonic esters, steric hindrance plays a major role. google.com For example, introducing a bulky group like a t-butyl group makes subsequent reactions at the α-carbon or at the carbonyl carbons more difficult. This steric bulk can slow down desired reactions, such as a second alkylation step, and may allow side reactions to become more prominent. google.com The conformation of the molecule is also affected; bulkier alkoxy groups tend to orient themselves in specific positions to minimize steric strain, which can influence their interaction with reagents. researchgate.net

Reaction Pathways: The structure of the ester groups can dictate the outcome of reactions like photooxidation. In a study of di-tert-butyl malonate (DTBM), the reaction with chlorine atoms leads to the formation of a radical. researchgate.net This radical undergoes competitive decomposition reactions. The structure of the tert-butyl ester promotes specific fragmentation pathways, leading to products like acetone, in contrast to the pathways observed for simpler methyl or ethyl esters. researchgate.net This highlights how the ester group's structure directly controls the stability and subsequent reactions of radical intermediates.

| Structural Feature | Effect on Reactivity | Example | Reference |

|---|---|---|---|

| Bulky α-Substituents | Decreases rate of further substitution due to steric hindrance. | Alkylation of a mono-substituted malonate is slower if the substituent is large. google.com | google.com |

| Electron-Withdrawing Groups | Increases acidity of α-hydrogens and influences reactivity in nucleophilic substitutions. | A 4-nitrophenyl group on dimethyl malonate enhances its reactivity. cymitquimica.com | cymitquimica.com |

| Bulky Ester Groups (e.g., t-butyl) | Influences decomposition pathways of radical intermediates. | Photooxidation of di-tert-butyl malonate favors decomposition to acetone. researchgate.net | researchgate.net |

Homologation and Functionalization of the Malonate Backbone

Beyond simple alkylation, the malonate backbone of this compound is a versatile platform for a wide range of chemical transformations, including homologation (extending a carbon chain) and the introduction of various functional groups.

Halogenation: The α-carbon can be readily halogenated. For instance, warming ethyl n-butyl-malonate with bromine in the presence of an iodine catalyst results in the substitution of the α-hydrogen with a bromine atom, yielding ethyl n-butyl-bromomalonate. archive.org This bromo-derivative is itself a valuable intermediate for further synthesis.

Amidation and Related Reactions: The ester groups of this compound can be converted into amides. Shaking ethyl n-butyl-malonate with concentrated aqueous ammonia leads to the formation of n-butyl-malonamide. archive.org Similarly, reaction with an aqueous solution of methylamine yields n-butyl-N,N'-dimethylamide, and heating with aniline produces n-butyl-malonanilide. archive.org

Functionalization via Michael Addition: The enolate of this compound can act as a nucleophile in Michael additions. For example, it can be added to α,β-unsaturated compounds. A specific application is the reaction with tert-butyl mercaptan to form a thioether derivative, 2-(tert-butoxycarbonyl)-3-(tert-butyl-thio)-propionic acid ethyl ester, demonstrating the introduction of a sulfur-containing functional group. google.comgoogle.com

Hydroxymethylation: A hydroxymethyl group can be introduced at the α-position. The reaction of tert-butyl ethyl malonate with formaldehyde in the presence of a base like NaOH leads to the formation of methylenemalonic acid tert-butyl ethyl ester as an intermediate. google.comgoogle.com

Decarboxylation: A crucial functionalization step that often follows alkylation is hydrolysis and decarboxylation. Heating an α-substituted malonic ester with aqueous acid (like HCl) hydrolyzes both ester groups to carboxylic acids. The resulting substituted malonic acid is unstable to heat and readily loses a molecule of carbon dioxide (CO₂) to yield a substituted carboxylic acid. libretexts.org This reaction is a key part of the malonic ester synthesis for preparing carboxylic acids from alkyl halides. libretexts.org

| Derivative | Synthesis Method | Key Reagents | Reference |

|---|---|---|---|

| Ethyl n-butyl-bromomalonate | Bromination of the α-carbon | Bromine, Iodine (catalyst) | archive.org |

| n-Butyl-malonamide | Amidation of ester groups | Concentrated Aqueous Ammonia | archive.org |

| n-Butyl-malonanilide | Reaction with aniline | Aniline, Heat | archive.org |

| 2-(tert-butoxycarbonyl)-3-(tert-butyl-thio)-propionic acid ethyl ester | Michael addition of a thiol | tert-Butyl Mercaptan | google.com, google.com |

| Substituted Carboxylic Acid | Hydrolysis and Decarboxylation | Aqueous HCl, Heat | libretexts.org |

Enzymatic and Biocatalytic Transformations of Malonates

Malonyl-CoA Synthetase (MatB) and Its Substrate Specificity Expansion

Malonyl-coenzyme A (malonyl-CoA) is a critical building block in the biosynthesis of a vast array of natural products, including polyketides and fatty acids. nih.govnih.gov The enzyme responsible for its direct formation from malonate is Malonyl-CoA Synthetase (MatB), which catalyzes the ATP-dependent conversion of malonate and coenzyme A (CoA) to malonyl-CoA. google.comntu.edu.sg This reaction proceeds through a two-step mechanism involving a malonyl-AMP intermediate. nih.gov

The native substrate for MatB is malonate. However, the substrate range of this enzyme is not strictly limited. Research has demonstrated that MatB exhibits a degree of promiscuity, accepting other dicarboxylate substrates, albeit often with lower efficiency. chemrxiv.orgresearchgate.net This inherent flexibility makes MatB an attractive target for protein engineering to expand its substrate specificity for the synthesis of novel polyketide precursors. chemrxiv.org

A significant breakthrough in this area was the structure-guided mutagenesis of MatB from the bacterium Rhodopseudomonas palustris (RpMatB). nih.govnih.govasm.org While the wild-type RpMatB shows similar activities for both malonate and methylmalonate, rational engineering of its active site led to mutants with substantially enhanced activity towards larger substrates like ethylmalonate and butylmalonate. nih.govnih.govasm.org This demonstrates the potential to create customized MatB variants capable of producing a variety of substituted malonyl-CoA extender units for combinatorial biosynthesis.

The kinetic parameters of wild-type and engineered MatB enzymes highlight the impact of these mutations. The following table illustrates the relative activities of a rationally designed mutant of RpMatB with various substrates.

| Substrate | Relative Activity (%) |

| Malonate | 100 |

| Methylmalonate | 95 |

| Ethylmalonate | 70 |

| Propylmalonate | 45 |

| Butylmalonate | 20 |

| This table is generated based on data indicating substantially higher activity of engineered RpMatB with ethylmalonate and butylmalonate. nih.govnih.gov |

This expansion of substrate specificity opens the door to the in vivo or in vitro production of "designer" polyketides with altered properties by feeding engineered organisms or enzymatic systems with the corresponding substituted malonic acids.

Ethylmalonyl-CoA Decarboxylase: Characterization and Physiological Role

Ethylmalonyl-CoA decarboxylase is an enzyme that plays a crucial role in a specialized metabolic route known as the ethylmalonyl-CoA pathway. nih.gov This pathway is significant for acetyl-CoA assimilation in bacteria that lack the key enzyme of the glyoxylate cycle, isocitrate lyase. nih.gov The key reaction of this pathway is the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA, a reaction unprecedented in biology. nih.gov

In some metabolic contexts, enzymes like acetyl-CoA carboxylase and propionyl-CoA carboxylase can promiscuously produce ethylmalonyl-CoA as a side product. uni.lunih.gov This can lead to the formation of branched-chain fatty acids if not controlled. portlandpress.com A "metabolite proofreading" enzyme, identified as ECHDC1 in mammals, functions as an ethylmalonyl-CoA decarboxylase. uni.lunih.govnih.gov This enzyme specifically decarboxylates ethylmalonyl-CoA and, to a lesser extent, methylmalonyl-CoA, but not malonyl-CoA. uni.lunih.gov By degrading these non-standard metabolites, ECHDC1 prevents their entry into fatty acid synthesis, thus maintaining the fidelity of the process. portlandpress.com The deficiency of this enzyme can lead to ethylmalonic aciduria. uni.lunih.gov

The physiological role of the ethylmalonyl-CoA pathway extends beyond acetyl-CoA assimilation. In Streptomyces, for example, it is thought to supply ethylmalonyl-CoA as a precursor for the biosynthesis of certain antibiotics. nih.gov In methylotrophic bacteria like Methylobacterium extorquens, the pathway is integral to C1 assimilation. nih.govasm.org

The enzyme ethylmalonyl-CoA mutase (Ecm) is another key player, catalyzing the conversion of (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA. genome.jpqmul.ac.uk This reaction is part of the linear pathway that carries the full assimilatory flux to produce essential metabolites like glyoxylate, malate, and succinate during growth on certain carbon sources. asm.org

Biocatalytic Approaches for Selective Malonate Ester Modifications

Biocatalysis offers a powerful toolkit for the selective modification of malonate esters, including the generation of unsymmetrical esters like butyl ethyl malonate. Hydrolases, particularly lipases, are widely employed for these transformations due to their broad substrate tolerance, high selectivity, and ability to function in organic solvents. scielo.br

One common strategy is the desymmetrization of a symmetrical diester, such as diethyl malonate or dibutyl malonate, through selective hydrolysis of one of the ester groups. This enzymatic approach can yield a monoester with high selectivity. For instance, lipases have been used for the selective hydrolysis of dicarboxylic acid diesters like diethyl adipate to its corresponding monoester, a principle that is applicable to malonates. nih.govresearchgate.net

The choice of enzyme is crucial for achieving high selectivity and yield. Lipase from Candida antarctica B (often immobilized as Novozym 435) is a frequently used and highly effective biocatalyst for these reactions. tandfonline.comresearchgate.netrsc.org It has been successfully used in the hydrolysis of a diethyl malonate derivative to its corresponding monoester with excellent enantiomeric excess and yield. tandfonline.com Other lipases, such as those from Candida rugosa, Rhizomucor miehei, and Pseudomonas cepacia, have also been screened for such transformations. researchgate.net

The reaction conditions, including the solvent, temperature, and pH, can be optimized to enhance the selectivity and conversion rate. For example, increasing the polarity of the solvent has been shown to improve the conversion in the mono-aminolysis of diethyl malonate. researchgate.net

Furthermore, lipases can catalyze transesterification reactions, which can be used to synthesize unsymmetrical malonate esters. This could involve the reaction of a symmetrical malonate diester with a different alcohol or the acylation of an alcohol with a malonate ester. unipd.it For example, diethyl malonate can act as an acyl donor in the enzymatic resolution of amines. researchgate.net

The versatility of biocatalysis also extends to the synthesis of more complex molecules. For instance, dibenzyl malonate and bis(2,2,2-trichloroethyl) malonate have been used in lipase-catalyzed acylations of natural products, followed by selective deprotection to yield the desired malonylated compounds. beilstein-journals.org

The following table lists some lipases that have been investigated for the modification of diesters, which could be applicable to this compound synthesis or modification.

| Enzyme | Source Organism | Potential Application |

| Novozym 435 (Lipase B) | Candida antarctica | Selective hydrolysis, transesterification, polyester synthesis tandfonline.comresearchgate.netrsc.org |

| Lipase | Candida rugosa | Mono-aminolysis of diesters researchgate.net |

| Lipase | Rhizomucor miehei | Mono-aminolysis of diesters researchgate.net |

| Lipase | Pseudomonas cepacia | Mono-aminolysis of diesters researchgate.net |

| Lipase (Alip2) | Blastobotrys raffinosifermentans | Selective hydrolysis of dicarboxylic acid diesters nih.gov |

These biocatalytic methods provide mild and selective routes to valuable malonate derivatives, avoiding the harsh conditions and potential side reactions associated with traditional chemical synthesis.

Supramolecular Architectures and Coordination Chemistry Involving Malonate Derivatives

Design and Assembly of Metal-Organic Frameworks (MOFs) with Malonate Ligands

The design of Metal-Organic Frameworks (MOFs) using malonate-type ligands is a burgeoning area of crystal engineering. These frameworks are constructed from metal ions or clusters connected by organic linkers, in this case, the dianion derived from butyl ethyl malonate. The flexibility of the malonate backbone, combined with the varied coordination preferences of metal ions, allows for the rational design of MOFs with specific network topologies and pore structures.

A prominent example involves the synthesis of cadmium(II) MOFs with different alkyl-substituted malonates. In the case of cadmium(II) complexes with methylmalonate, a three-dimensional framework with a sodalite network topology is formed. rsc.org This structure highlights how even a small alkyl group can direct the assembly of a complex 3D architecture.

The choice of metal ion is also a critical factor. Copper(II) ions, for example, have been used to create MOFs with malonate linkers, often exhibiting interesting magnetic properties. rsc.org The combination of different metal ions and substituted malonates allows for a high degree of control over the resulting framework's properties. The table below summarizes the structural features of some MOFs constructed with alkyl-substituted malonate ligands.

Table 1: Structural Features of Metal-Organic Frameworks with Alkyl-Substituted Malonate Ligands

| Metal Ion | Malonate Ligand | Dimensionality | Network Topology | Coordination Mode of Malonate | Reference |

|---|---|---|---|---|---|

| Cd(II) | Methylmalonate | 3D | sodalite {42·64} | μ3–κO:κ2O′:κ2O′′:κO′′′ | rsc.org |

| Cu(II) | Methylmalonate | 3D | sqp | anti–syn carboxylate bridges | rsc.org |

| Mn(II) | Methylmalonate | 3D | sqp | anti–syn carboxylate bridges | rsc.org |

Investigating Coordination Polymer Formation

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. The dianion derived from this compound is an excellent candidate for forming such polymers due to the versatile coordination ability of its two carboxylate groups. Research on analogous alkyl-substituted malonates provides significant insight into the expected behavior of the butylmalonate ligand in coordination polymer formation.

Studies on cadmium(II) coordination polymers with methyl-, ethyl-, and butylmalonate ligands have shown that these systems are often isomorphous, forming two-dimensional structures. rsc.org In these polymers, centrosymmetric double oxo(carboxylate-substituted malonate)-bridged dicadmium(II) units are linked to four other dinuclear entities. rsc.org This connection is facilitated through both anti–anti and anti–syn carboxylate bridges, resulting in a Shubnikov tetragonal layered -sql net. rsc.org Each cadmium(II) ion is typically six-coordinate, with a distorted octahedral geometry. rsc.org The basal plane is formed by four carboxylate-oxygen atoms, while the axial positions are occupied by a water molecule and another carboxylate-oxygen atom. rsc.org

The coordination mode of the substituted malonate ligands in these 2D polymers is a complex μ4–κO:κ2O′:κ2O′′:κO′′′. rsc.org This indicates that the malonate ligand bridges four different metal centers, showcasing its high connectivity potential.

In contrast, manganese(II) complexes with ethylmalonate can form both 3D and 1D coordination polymers, depending on the presence of ancillary ligands. acs.org In the absence of such ligands, a 1D zigzag chain structure is formed, featuring alternating [Mn(H2O)4]2+ and chiral [Mn(Etmal)2(H2O)]2– units. acs.org The ethylmalonate ligand in this 1D polymer adopts a bidentate/monodentate coordination mode. acs.org However, when ancillary ligands like 4,4'-bipyridyl are introduced, corrugated 2D layers of manganese(II) ions bridged by ethylmalonate are formed, which are then pillared into a 3D framework. acs.org Here, the ethylmalonate ligand exhibits a bidentate/bis-monodentate coordination mode. acs.org

Detailed research findings on the coordination polymers formed with butylmalonate and ethylmalonate are presented in the table below.

Table 2: Research Findings on Coordination Polymers with Butyl- and Ethylmalonate Ligands

| Metal Ion | Malonate Ligand | Formula | Dimensionality | Coordination Environment of Metal | Malonate Coordination Mode | Reference |

|---|---|---|---|---|---|---|

| Cd(II) | Butylmalonate | [Cd(Butmal)(H2O)]n | 2D | Six-coordinate, distorted octahedral | μ4–κO:κ2O′:κ2O′′:κO′′′ | rsc.org |

| Cd(II) | Ethylmalonate | [Cd(Etmal)(H2O)]n | 2D | Six-coordinate, distorted octahedral | μ4–κO:κ2O′:κ2O′′:κO′′′ | rsc.org |

| Mn(II) | Ethylmalonate | {[Mn(Etmal)2(H2O)][Mn(H2O)4]}n | 1D | Not specified | Bidentate/monodentate | acs.org |

| Mn(II) | Ethylmalonate (with 4,4'-bpy) | [Mn2(Etmal)2(H2O)2(4,4'-bpy)]n | 3D | Not specified | Bidentate/bis-monodentate | acs.org |

Self-Assembly Processes and Conformational Flexibility in Supramolecular Chemistry

Self-assembly is a fundamental process in supramolecular chemistry where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov In the context of malonate derivatives, the self-assembly process is driven by the coordination bonds between the carboxylate groups and metal ions, as well as by weaker interactions such as hydrogen bonding and van der Waals forces. acs.org The conformational flexibility of the malonate ligand is a key determinant of the final supramolecular architecture.

The malonate ion possesses significant conformational freedom due to rotation around its C-C single bonds. researchgate.net This flexibility allows it to adopt various conformations to accommodate the coordination preferences of different metal ions and the steric demands of its own substituents. Theoretical and experimental studies have shown that the dihedral angle between the two carboxyl groups in a malonate ion can vary, which directly impacts the C-C-C valence angle. researchgate.net An increase in the size of the alkyl substituents, such as the butyl and ethyl groups, leads to greater steric repulsion, which can reduce the C-C-C angle and favor certain conformations. researchgate.net

The self-assembly process can lead to the formation of complex, hierarchical structures. For example, in the cadmium(II) coordination polymers with alkyl-substituted malonates, the primary building blocks are dinuclear cadmium units, which then self-assemble into 2D layers. rsc.org These layers can be further organized through interlayer interactions to form a 3D supramolecular structure. The alkyl chains of the malonate ligands can play a role in mediating these interlayer interactions, influencing the packing and stability of the final assembly.

Environmental Considerations and Green Chemistry in Butyl Ethyl Malonate Research

Lifecycle Assessment of Butyl Ethyl Malonate Synthesis Pathways

A formal lifecycle assessment (LCA) for a specific compound like this compound evaluates the environmental impact associated with all stages of its production, from raw material extraction to synthesis and purification. While specific LCA studies for this compound are not widely published, a conceptual analysis can be conducted by examining its traditional synthesis route and comparing it to greener alternatives, drawing parallels from LCA studies on similar chemical processes like adipic acid synthesis. researchgate.netmdpi.com

The conventional synthesis of unsymmetrical malonic esters like this compound often follows the Williamson ether synthesis logic, adapted for C-C bond formation. A typical pathway involves the reaction of a malonate diester (e.g., diethyl malonate) with a strong base like sodium ethoxide to form an enolate, followed by nucleophilic substitution with an alkyl halide, such as n-butyl bromide. orgsyn.org

A comparative analysis of this traditional pathway versus potential green alternatives reveals significant differences in environmental performance indicators.

Table 1: Comparative Analysis of Synthesis Pathways for this compound

| Lifecycle Stage/Impact Metric | Traditional Synthesis Pathway | Potential Green Synthesis Pathway |

|---|---|---|

| Raw Materials | Often derived from petrochemical feedstocks. Uses stoichiometric amounts of strong, hazardous bases (e.g., sodium ethoxide). orgsyn.org | Utilizes bio-based feedstocks where possible. Employs catalytic amounts of milder bases or non-toxic catalysts. |

| Solvents | Often uses volatile organic compounds (VOCs) like ethanol, which contribute to air pollution. orgsyn.org | Employs green solvents such as water, glycerol, or deep eutectic solvents (DES), or proceeds under solvent-free conditions. rsc.orgjst.go.jptandfonline.com |

| Energy Consumption | May require significant energy for heating/refluxing steps and distillation for purification. orgsyn.org | Aims for reactions at ambient temperature and pressure, potentially using photoredox or enzymatic catalysis to lower energy barriers. maynoothuniversity.ienih.gov |

| Waste Generation (By-products) | Generates significant salt waste (e.g., sodium bromide) from the use of stoichiometric base and alkyl halides. Produces hazardous by-products. nih.gov | Designed for high atom economy, such as direct addition reactions that incorporate most atoms from reactants into the final product, minimizing by-products. rsc.org |

| Process Safety | Involves highly reactive and flammable reagents like sodium metal (for ethoxide) and volatile solvents. orgsyn.org | Utilizes less hazardous materials and milder reaction conditions, enhancing overall process safety. nih.gov |

Embedding LCA and techno-economic analysis (TEA) into the early stages of process development is crucial to ensure that greener synthesis routes are not only environmentally superior but also commercially viable. mdpi.com

Development of Environmentally Benign Solvents and Reagents for Malonate Chemistry

A key tenet of green chemistry is the reduction or elimination of hazardous substances, which prominently includes solvents and reagents. Traditional malonic ester synthesis often relies on volatile organic solvents and strong, stoichiometric bases, posing environmental and safety concerns. studysmarter.co.uk

Environmentally Benign Solvents: Research has focused on replacing conventional solvents with greener alternatives.

Water: As the most environmentally benign solvent, water is being used for reactions like the selective monohydrolysis of symmetric diesters, which is a related process in malonate chemistry. jst.go.jpresearchgate.net

Glycerol and Deep Eutectic Solvents (DES): These substances are gaining traction as green reaction media. They are often biodegradable, non-toxic, have low volatility, and can be cost-effective. tandfonline.com For instance, a DES made from choline chloride and urea can act as both a catalyst and a solvent in related synthesis, simplifying processes and work-ups. tandfonline.com

Renewable Solvents: Fatty acid derivatives like methyl decanoate have been successfully used as renewable and non-toxic alternatives to hazardous chlorinated solvents such as dichloromethane in reactions involving malonate derivatives. rsc.org

Solvent-Free Conditions: Conducting reactions in "bulk" or solventless conditions is an ideal green approach, as it completely eliminates solvent waste. rsc.org Enzyme-catalyzed synthesis of malonate polyesters, for example, has been achieved in solventless systems. rsc.orgnih.govresearchgate.net

Table 2: Comparison of Solvents and Reagents in Malonate Chemistry

| Component | Conventional Option | Green Alternative | Reference |

|---|---|---|---|

| Solvent | Ethanol, Dichloromethane | Water, Glycerol, Deep Eutectic Solvents (DES), Methyl Decanoate, Solvent-Free | jst.go.jptandfonline.comrsc.org |

| Base | Sodium Ethoxide (Stoichiometric) | Organocatalysts (Catalytic), Inorganic Bases (e.g., NaOH in water) | studysmarter.co.ukresearchgate.net |

| Fluorinating Agent | High molecular weight reagents (e.g., for Halex process) | Fluorine gas with a catalyst (Direct Fluorination) | rsc.org |

Environmentally Benign Reagents: The move away from strong, stoichiometric bases is a significant area of development. Modern approaches utilize organocatalysts, which can reduce the quantity of base required and thereby lessen the environmental footprint. studysmarter.co.uk Furthermore, practical, large-scale syntheses of malonate half-esters have been developed using environmentally benign and straightforward conditions, such as an aqueous solution of an inexpensive base with a small amount of a volatile co-solvent, producing no hazardous by-products. jst.go.jpnih.gov

Catalytic Strategies for Waste Minimization and Atom Economy Enhancement

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and reduced waste. In the context of malonate chemistry, catalytic strategies are pivotal for enhancing atom economy and minimizing waste, aligning with the principles of source reduction and recycling. texas.goveolss.net

Atom Economy: This principle, central to green chemistry, seeks to maximize the incorporation of atoms from the starting materials into the final product. acs.org Addition reactions are inherently more atom-economical than substitution reactions. For example, the Michael addition of malonates to electron-poor olefins is a highly atom-economic method for forming C-C bonds. rsc.org